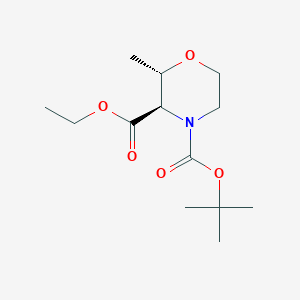
3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile: is a chemical compound with the molecular formula C15H19N3O and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of an amino group, a benzonitrile moiety, and a cyclopropylpiperidine group connected through an ether linkage. It is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile typically involves the following steps:
Formation of the Piperidine Derivative: The cyclopropylpiperidine derivative is synthesized through a series of reactions starting from cyclopropylamine and piperidine.
Ether Formation: The piperidine derivative is then reacted with 4-hydroxybenzonitrile under basic conditions to form the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino and ether linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential therapeutic properties, including as a precursor for drug development.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
Mécanisme D'action
The mechanism of action of 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-((1-Methylpiperidin-4-yl)oxy)aniline: Similar structure but with a methyl group instead of a cyclopropyl group.
4-((1-Cyclopropylpiperidin-4-yl)oxy)aniline: Similar structure but without the amino group at the 3-position.
3-Amino-4-((1-methylpiperidin-4-yl)oxy)benzonitrile: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness:
- The presence of the cyclopropyl group in 3-Amino-4-((1-cyclopropylpiperidin-4-YL)oxy)benzonitrile imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
- The combination of the amino group and the ether linkage provides versatility in chemical modifications and potential applications in various fields .
Propriétés
Formule moléculaire |
C15H19N3O |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
3-amino-4-(1-cyclopropylpiperidin-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C15H19N3O/c16-10-11-1-4-15(14(17)9-11)19-13-5-7-18(8-6-13)12-2-3-12/h1,4,9,12-13H,2-3,5-8,17H2 |
Clé InChI |
RNLFQLJUGPURAG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC(CC2)OC3=C(C=C(C=C3)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-6,7-dihydrothieno[3,2-C]pyridin-4(5H)-one](/img/structure/B13045689.png)













